molecular formula C14H11ClN4S B2640782 2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2379994-23-5

2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B2640782
CAS No.: 2379994-23-5
M. Wt: 302.78
InChI Key: JGAZGSCLRKXHJS-UHFFFAOYSA-N
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Description

2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine moiety fused with a thieno[3,2-c]pyridine ring system. The presence of a chlorine atom at the 2-position further adds to its chemical diversity. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine involves multiple steps, typically starting with the preparation of the pyrido[3,4-d]pyrimidine core. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization to form the desired heterocyclic structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine can be compared with other similar compounds, such as:

This compound’s unique structure and diverse chemical properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-chloro-5-pyrido[3,4-d]pyrimidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c15-13-5-9-7-19(4-2-12(9)20-13)14-10-1-3-16-6-11(10)17-8-18-14/h1,3,5-6,8H,2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAZGSCLRKXHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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